molecular formula C12H24N2O B1469519 1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one CAS No. 1593935-43-3

1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one

Cat. No. B1469519
CAS RN: 1593935-43-3
M. Wt: 212.33 g/mol
InChI Key: ZWVKRDPZQJWBOU-UHFFFAOYSA-N
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Description

“1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” is a compound with the molecular formula C8H16N2O . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-3-piperidinyl)methanamine .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one”, is a significant area of research in modern organic chemistry . Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

The molecular structure of “1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Metabolic Disease Modulators

Given the importance of piperidine structures in medicinal chemistry, derivatives of 1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one could be designed to interact with metabolic enzymes or receptors, offering potential treatments for diabetes, obesity, and related metabolic disorders.

These applications are based on the general pharmacological activities associated with piperidine derivatives, as outlined in recent scientific literature . It’s important to note that the specific applications for this compound would require extensive research and clinical trials to determine its efficacy and safety in each field.

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one”, is an important task of modern organic chemistry .

properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-10(2)7-12(15)14-6-4-5-11(8-13)9-14/h10-11H,3-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVKRDPZQJWBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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